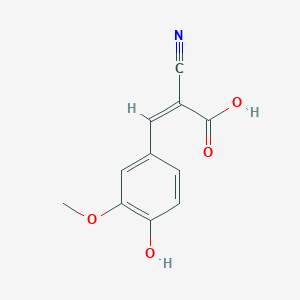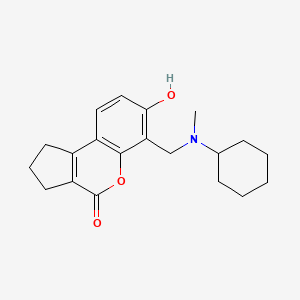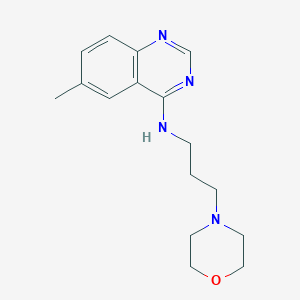![molecular formula C17H24ClN3 B7738783 N'-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl-N,N-dimethylpropane-1,3-diamine](/img/structure/B7738783.png)
N'-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl-N,N-dimethylpropane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl-N,N-dimethylpropane-1,3-diamine is a complex organic compound that belongs to the class of cyclopentaquinolines. This compound is characterized by its unique structure, which includes a quinoline ring fused with a cyclopentane ring and a dimethylpropane-1,3-diamine side chain. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl-N,N-dimethylpropane-1,3-diamine typically involves multiple steps. One common method starts with the preparation of the cyclopentaquinoline core, which can be achieved through the reaction of appropriate aniline derivatives with cyclopentanone under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the dimethylpropane-1,3-diamine side chain.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
化学反応の分析
Types of Reactions
N’-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl-N,N-dimethylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the side chain.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
科学的研究の応用
N’-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl-N,N-dimethylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which N’-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl-N,N-dimethylpropane-1,3-diamine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(9-chloro-2,3-dihydro-1H-cyclopenta[b]quinolin-7-yl)-N,N-dimethylamine
- N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-N~2~-[2-(1H-indol-2-yl)ethyl]glycinamide
Uniqueness
N’-2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl-N,N-dimethylpropane-1,3-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentaquinoline core with a dimethylpropane-1,3-diamine side chain sets it apart from other similar compounds, potentially leading to unique interactions and applications in various fields.
特性
IUPAC Name |
N-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-N',N'-dimethylpropane-1,3-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3.ClH/c1-20(2)12-6-11-18-17-13-7-3-4-9-15(13)19-16-10-5-8-14(16)17;/h3-4,7,9H,5-6,8,10-12H2,1-2H3,(H,18,19);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMONPOMUURYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=C2CCCC2=NC3=CC=CC=C31.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propan-2-yl 4-{[(2E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7738714.png)


![7-HYDROXY-3-(2-METHOXYPHENYL)-8-[(MORPHOLIN-4-YL)METHYL]-2-(TRIFLUOROMETHYL)-4H-CHROMEN-4-ONE](/img/structure/B7738736.png)
![6-[(2,6-dimethylpiperidin-1-yl)methyl]-7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B7738747.png)
![6-{[BUTYL(ETHYL)AMINO]METHYL}-7-HYDROXY-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B7738755.png)

![Benzyl-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl)-amine](/img/structure/B7738770.png)
![(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(2-methoxy-ethyl)-amine](/img/structure/B7738778.png)
![(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)-(3-methoxy-propyl)-amine](/img/structure/B7738781.png)

![2-[(2Z)-3-(4-hydroxyphenyl)-2-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7738811.png)
![2-[(2Z)-3-(4-hydroxyphenyl)-4-oxo-2-[(2-oxoindol-3-yl)hydrazinylidene]-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B7738818.png)
